NSC693868

Description

Structure

3D Structure

Properties

IUPAC Name |

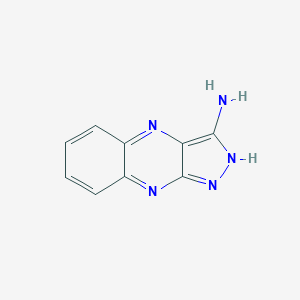

2H-pyrazolo[4,3-b]quinoxalin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H3,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHVZCLBMTZRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC3=C(NN=C3N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289030 | |

| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56984-56-6 | |

| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56984-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: The Core Mechanism of NSC693868 in Glycogen Synthase Kinase-3 (GSK-3) Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Glycogen Synthase Kinase-3 (GSK-3) inhibition pathway, with a specific focus on the compound NSC693868. This document outlines the core signaling pathway, presents quantitative data for this compound, and provides detailed experimental protocols for the characterization of GSK-3 inhibitors.

1. Introduction to this compound

This compound is a small molecule inhibitor that has been identified to target multiple protein kinases. Primarily recognized for its activity against Cyclin-Dependent Kinases (CDKs), it also demonstrates inhibitory effects on Glycogen Synthase Kinase-3 (GSK-3), a key regulator in numerous cellular processes.[1] Its dual activity makes it a compound of interest for studying the interplay between cell cycle regulation and metabolic signaling pathways.

2. Quantitative Data for this compound

The inhibitory activity of this compound has been quantified against several kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 Value (µM) |

| GSK-3β | 1.0 |

| CDK1/cyclin B | 0.6 |

| CDK5/p25 | 0.4 |

| (Data sourced from MedchemExpress and BOC Sciences).[1] |

3. The GSK-3 Signaling Pathway

Glycogen Synthase Kinase-3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular functions, including glycogen metabolism, cell proliferation, and neuronal development. GSK-3 activity is primarily regulated through inhibition, often via phosphorylation of its N-terminal serine residues (Ser21 for GSK-3α and Ser9 for GSK-3β).

Several signaling pathways converge on GSK-3. The PI3K/Akt pathway is a major inhibitory route. Upon growth factor stimulation, Akt (Protein Kinase B) becomes activated and phosphorylates GSK-3 at the inhibitory serine residues, leading to its inactivation. This inactivation allows for the accumulation of GSK-3 substrates, such as β-catenin in the Wnt signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK-3, leading to β-catenin stabilization, nuclear translocation, and target gene transcription.

Small molecule inhibitors like this compound typically act by competing with ATP for the binding site in the kinase domain of GSK-3, thereby preventing the phosphorylation of its substrates.

4. Experimental Protocols

While specific experimental protocols for the characterization of this compound are not publicly available, the following are standard, detailed methodologies for assessing the activity and cellular effects of GSK-3 inhibitors.

4.1. In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

This compound or other test compounds

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

5 µL of kinase assay buffer

-

2.5 µL of test compound (or DMSO for control)

-

2.5 µL of a mixture of GSK-3β enzyme and substrate peptide in assay buffer.

-

-

Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km for GSK-3β.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4.2. Western Blot for Cellular GSK-3 Activity (β-catenin Accumulation)

This protocol assesses the ability of a GSK-3 inhibitor to increase the levels of active (non-phosphorylated) β-catenin in cells.

Materials:

-

Cell line with active Wnt/β-catenin signaling (e.g., HEK293T, SW480)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/Ser37/Thr41), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a positive control like CHIR99021) for a specified time (e.g., 4-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-β-catenin and anti-GAPDH) overnight at 4°C, diluted in blocking buffer.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the β-catenin band intensity to the loading control (GAPDH).

5. Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a potential GSK-3 inhibitor like this compound.

References

The Function of NSC693868: An Inquiry into a Novel Compound

Despite a comprehensive search of publicly available scientific literature and databases, there is currently no information available regarding the function, mechanism of action, or biological activity of a compound designated as NSC693868.

This inquiry sought to provide an in-depth technical guide for researchers, scientists, and drug development professionals on the core functions of this compound. However, extensive searches have failed to identify any published research, clinical trials, or patents associated with this specific identifier.

This lack of information suggests several possibilities:

-

A Novel or Early-Stage Compound: this compound may be a very new chemical entity that has not yet been the subject of published research. It could be in the early stages of discovery and development within a private or academic institution, with findings not yet disseminated to the public.

-

A Misidentified or Incorrect Identifier: It is possible that "this compound" is an internal, non-standardized identifier, or that there may be a typographical error in the designation. The National Service Center (NSC) number is a designation used by the National Cancer Institute (NCI) for compounds in their repository. It is conceivable that information on this specific compound is not yet publicly accessible through standard search methods.

-

Limited or Discontinued Research: Research on this compound may have been initiated and subsequently discontinued for various reasons, with the findings never reaching publication.

Given the absence of data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways.

Researchers, scientists, and drug development professionals interested in the potential function of novel compounds are encouraged to monitor scientific publications, patent filings, and presentations at major scientific conferences for the initial disclosure of information related to new chemical entities. Should information on this compound become publicly available, a detailed analysis of its biological functions and therapeutic potential can be conducted.

Unveiling NSC693868 (Pimprine): A Technical Guide to a Novel USP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of NSC693868, a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). Also known as Pimprine, this compound has emerged as a significant tool for research in DNA damage repair and a potential therapeutic agent in oncology, particularly for cancers with deficiencies in homologous recombination.

Discovery and Identification

Synthesis of this compound (Pimprine)

This compound belongs to the 2-amino-5-substituted-1,3,4-thiadiazole class of heterocyclic compounds. The synthesis of such molecules generally proceeds through the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its derivative. A plausible synthetic route is outlined below.

Experimental Protocol: General Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles

This protocol provides a general framework for the synthesis of compounds structurally related to this compound. The specific synthesis of this compound would involve the use of a phenyl-containing starting material.

-

Thiosemicarbazide Formation: An appropriate aryl isothiocyanate is reacted with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux to yield the corresponding thiosemicarbazide.

-

Cyclization: The resulting thiosemicarbazide is then cyclized by reacting it with a suitable one-carbon synthon, such as formic acid or a derivative, often in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid, with heating.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the final 2-amino-5-aryl-1,3,4-thiadiazole.

Note: The precise reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized for the specific synthesis of this compound.

Mechanism of Action: Inhibition of the USP1-UAF1 Complex

This compound exerts its biological effects through the inhibition of the USP1-UAF1 (USP1-associated factor 1) deubiquitinase complex. This complex plays a critical role in the DNA damage response by removing monoubiquitin from two key substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).

-

Deubiquitination of PCNA: Monoubiquitinated PCNA (ub-PCNA) is essential for activating translesion synthesis (TLS), a DNA damage tolerance mechanism. By deubiquitinating PCNA, USP1 acts as a negative regulator of TLS.

-

Deubiquitination of FANCD2: The monoubiquitination of the FANCD2-FANCI complex is a central event in the Fanconi Anemia (FA) pathway, which is crucial for the repair of DNA interstrand crosslinks. USP1 reverses this ubiquitination, thereby downregulating the FA pathway.

By inhibiting USP1, this compound leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting the normal regulation of these DNA repair pathways. This can induce synthetic lethality in cancer cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.

Signaling Pathway Diagram

Caption: The role of this compound in inhibiting the USP1-UAF1 complex and its downstream effects on the Fanconi Anemia and Translesion Synthesis pathways.

Quantitative Biological Data

| Parameter | Value Range (for potent USP1 inhibitors) | Assay Type |

| USP1/UAF1 Enzymatic Inhibition (IC₅₀) | 10 nM - 5 µM | Biochemical (e.g., Ub-AMC assay) |

| Cellular Anti-proliferative Activity (GI₅₀) | 100 nM - 20 µM | Cell-based (e.g., MTT, CellTiter-Glo) |

Note: These values are representative of the class of potent USP1 inhibitors and may not reflect the exact values for this compound. Researchers are encouraged to perform their own dose-response studies to determine the precise potency of this compound in their experimental systems.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize USP1 inhibitors like this compound.

USP1/UAF1 Deubiquitinase Activity Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified USP1-UAF1 complex.

Experimental Workflow

Caption: Workflow for a biochemical assay to determine the inhibitory activity of this compound against the USP1-UAF1 complex.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute purified recombinant USP1-UAF1 complex in assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Dilute a fluorogenic ubiquitin substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), in assay buffer.

-

-

Assay Plate Setup:

-

Add assay buffer to the wells of a 96-well black microplate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the respective wells.

-

Add the diluted USP1-UAF1 enzyme to all wells except for the no-enzyme control.

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the diluted Ub-AMC substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

-

Data Analysis:

-

Determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the rates to the vehicle control.

-

Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., BRCA-deficient and proficient cell lines for comparison) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated cells.

-

Plot the normalized values against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

-

Western Blot Analysis of Ubiquitinated FANCD2 and PCNA

This method is used to confirm the on-target effect of this compound in cells by detecting the accumulation of ubiquitinated forms of USP1 substrates.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO for a defined period. Optionally, treat with a DNA damaging agent (e.g., mitomycin C) to induce ubiquitination. Lyse the cells in a suitable lysis buffer containing protease and deubiquitinase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for FANCD2 or PCNA.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The monoubiquitinated forms of FANCD2 and PCNA will appear as bands with a higher molecular weight than the unmodified proteins.

Conclusion

This compound (Pimprine) is a valuable chemical probe for studying the role of USP1 in DNA repair and a promising lead compound for the development of novel anticancer therapies. Its ability to induce synthetic lethality in cancers with specific DNA repair deficiencies highlights the potential of targeting deubiquitinating enzymes in oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential and mechanism of action of this and other USP1 inhibitors.

An In-depth Technical Guide to NSC693868: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC693868 is a small molecule inhibitor targeting key regulators of the cell cycle and cellular signaling. Identified as 1H-Pyrazolo[3,4-b]quinoxalin-3-amine, this compound demonstrates inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of this compound, presenting data in a structured format to facilitate its use in research and drug development.

Chemical Properties and Structure

This compound is a heterocyclic compound with a pyrazolo[3,4-b]quinoxaline core. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors

| Property | Value | Source |

| IUPAC Name | 1H-Pyrazolo[3,4-b]quinoxalin-3-amine | PubChem CID: 438981[1] |

| Synonyms | NSC 693868, Cdk1/5 Inhibitor | Cayman Chemical[2] |

| CAS Number | 40254-90-8 | PubChem CID: 438981[1] |

| PubChem CID | 438981 | PubChem CID: 438981[1] |

| Molecular Formula | C₉H₇N₅ | PubChem CID: 438981[1] |

| SMILES | NC1=NN=C2NC3=CC=CC=C3N=C12 | Tocris Bioscience[3] |

| InChI Key | DWHVZCLBMTZRQM-UHFFFAOYSA-N | Cayman Chemical[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 185.19 g/mol | PubChem CID: 438981[1] |

| XLogP3 | 0.9 | PubChem CID: 438981[1] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 438981[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 438981[1] |

| Rotatable Bond Count | 0 | PubChem CID: 438981[1] |

| Exact Mass | 185.07014524 g/mol | PubChem CID: 438981[1] |

| Topological Polar Surface Area | 80.5 Ų | PubChem CID: 438981[1] |

2D Chemical Structure

Biological Activity and Mechanism of Action

This compound functions as an inhibitor of key protein kinases involved in cell cycle regulation and other signaling pathways. Its primary targets are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).

Table 3: In Vitro Inhibitory Activity (IC₅₀)

| Target | IC₅₀ | Source |

| CDK1/cyclin B | 600 nM | MedchemExpress[4], Cayman Chemical[2] |

| CDK5/p25 | 400 nM | MedchemExpress[4], Cayman Chemical[2] |

| CDK2 | 4.4 - 5.6 µM | R&D Systems[5], Tocris Bioscience[3] |

| GSK-3β | 1 µM | MedchemExpress[4], Cayman Chemical[2] |

The inhibitory profile of this compound suggests its potential as a tool compound for studying the roles of CDK1, CDK5, and GSK-3β in various cellular processes.

Signaling Pathways

This compound is expected to modulate signaling pathways regulated by CDK1 and GSK-3.

Experimental Protocols

Detailed experimental protocols for assays involving this compound are crucial for reproducible research. The following are generalized protocols for kinase inhibition assays, which should be optimized for specific experimental conditions.

CDK1/cyclin B Kinase Assay (General Protocol)

This protocol is based on the principles of in vitro kinase assays.[6]

-

Reaction Buffer Preparation : Prepare a 1x kinase assay buffer containing Tris-HCl, MgCl₂, DTT, and a substrate for CDK1 (e.g., Histone H1).

-

Compound Preparation : Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to obtain the desired test concentrations.

-

Kinase Reaction :

-

In a microplate, add the reaction buffer, the CDK1/cyclin B enzyme, and the substrate.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

-

Incubation : Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Reaction Termination : Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Detection :

-

Spot the reaction mixture onto a phosphocellulose membrane.

-

Wash the membrane to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis : Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

GSK-3β Kinase Assay (General Protocol)

This protocol is based on a luminescence-based kinase assay.[2][7]

-

Reagent Preparation :

-

Prepare 1x kinase assay buffer.

-

Prepare a solution of the GSK-3β substrate peptide.

-

Prepare an ATP solution.

-

-

Compound Dilution : Prepare serial dilutions of this compound in the kinase assay buffer.

-

Assay Plate Setup :

-

Add the kinase assay buffer, GSK-3β enzyme, and substrate peptide to the wells of a 96-well plate.

-

Add the diluted this compound or vehicle control.

-

-

Reaction Initiation : Start the reaction by adding ATP to each well.

-

Incubation : Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Detection :

-

Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

-

Incubate at room temperature for a short period (e.g., 15 minutes).

-

-

Measurement : Read the luminescence using a microplate reader.

-

Analysis : Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Handling and Storage

-

Solubility : Soluble in DMSO.

-

Storage : Store as a solid at -20°C for long-term stability. For stock solutions in DMSO, it is recommended to store at -80°C in aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Conclusion

This compound is a valuable chemical probe for investigating the roles of CDK1, CDK5, and GSK-3β in cellular signaling and disease. Its well-defined chemical structure and potent inhibitory activity make it a useful tool for target validation and mechanistic studies in the fields of oncology, neurobiology, and beyond. This guide provides a foundational resource for researchers utilizing this compound in their experimental work.

References

- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. GSK-3 - Wikipedia [en.wikipedia.org]

- 5. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

In Vitro Efficacy of NSC693868: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of NSC693868, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor. This document summarizes the current understanding of its anti-cancer properties, detailing its mechanism of action, effects on key signaling pathways, and protocols for relevant in vitro assays.

Core Concepts: Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase that plays a pivotal role in various cellular processes. GSK-3 is a key regulator in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are often dysregulated in cancer.[1][2][3] By inhibiting GSK-3, this compound can modulate the activity of these pathways, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[4][5][6]

Quantitative In Vitro Efficacy Data

Further research is required to establish a comprehensive profile of this compound's potency in diverse cancer types. Standard assays to determine IC50 values, such as the MTT or SRB assay, would be necessary to quantify its efficacy.

Key Signaling Pathways Affected by this compound

The inhibition of GSK-3 by this compound has significant downstream effects on signaling pathways critical for cancer cell survival and proliferation.

Wnt/β-catenin Signaling Pathway

In the absence of Wnt signaling, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3][9][10] This keeps the levels of cytoplasmic β-catenin low. Upon Wnt activation, this complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival, such as c-myc and cyclin D1.[10][11]

By inhibiting GSK-3, this compound mimics the effect of Wnt signaling, leading to the stabilization and accumulation of β-catenin. While this might seem counterintuitive for an anti-cancer agent, the cellular context is critical. In some cancers, the sustained activation of the Wnt/β-catenin pathway due to mutations in other components can be a driving oncogenic factor. The precise impact of GSK-3 inhibition on this pathway in different cancer types requires further investigation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[1][12][13] Akt, a serine/threonine kinase, is a central node in this pathway. One of the key downstream targets of Akt is GSK-3. Akt phosphorylates and inactivates GSK-3, thereby promoting cell survival.[14][15]

By directly inhibiting GSK-3, this compound can induce cellular effects that are typically associated with the downstream consequences of PI3K/Akt pathway inhibition, such as the induction of apoptosis.[16] The interplay between this compound and the PI3K/Akt pathway is complex and may be cell-type dependent.

Experimental Protocols for In Vitro Efficacy Studies

The following are generalized protocols for key in vitro assays to evaluate the efficacy of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, which can help elucidate the mechanism of action of this compound.

Materials:

-

Cancer cell lines treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against GSK-3, β-catenin, Akt, p-Akt, PARP, Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and control cells and determine the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Conclusion

This compound is a promising GSK-3 inhibitor with demonstrated in vitro anti-cancer potential. Its mechanism of action involves the modulation of key signaling pathways such as Wnt/β-catenin and PI3K/Akt, ultimately leading to decreased cell proliferation and increased apoptosis. This technical guide provides a foundational understanding of this compound's in vitro efficacy and offers standardized protocols for its further investigation. Comprehensive studies to determine its IC50 values across a broad panel of cancer cell lines and to further elucidate its precise molecular mechanisms are warranted to fully assess its therapeutic potential.

References

- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of glycogen synthase kinase-3 beta induces apoptosis and mitotic catastrophe by disrupting centrosome regulation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycogen Synthase Kinase-3 (GSK3) Inhibition Induces Prosurvival Autophagic Signals in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.utep.edu [scholarworks.utep.edu]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]

- 16. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of NSC693868 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC693868, chemically identified as 1H-Pyrazolo[3,4-b]quinoxalin-3-amine, has emerged as a promising small molecule inhibitor in cancer research. This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, consolidating available preclinical data into a structured format. The primary molecular targets of this compound are Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 5 (CDK5), with secondary activity against Glycogen Synthase Kinase 3β (GSK-3β). This document details the inhibitory activities, antiproliferative effects against a broad panel of human cancer cell lines, and the experimental protocols utilized for its validation. The information presented herein is intended to serve as a core resource for researchers investigating the therapeutic potential and mechanism of action of this compound.

Core Target Inhibition

This compound demonstrates potent inhibitory activity against key kinases involved in cell cycle regulation and neuronal functions. The primary targets are CDK1 and CDK5, with a lesser but significant inhibition of GSK-3β.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| CDK1/cyclin B | 600 |

| CDK5/p25 | 400 |

| GSK-3β | 1000 |

Data sourced from Ortega et al., 2002.

Signaling Pathway Context

This compound's primary targets, CDK1 and CDK5, are critical nodes in cellular signaling pathways governing cell cycle progression and other fundamental processes. Inhibition of these kinases by this compound can lead to cell cycle arrest and potentially apoptosis.

In Vitro Antiproliferative Activity: NCI-60 Panel

This compound was evaluated against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60). The data is presented as the GI50, which is the concentration of the compound that causes 50% growth inhibition.

Table 2: NCI-60 Human Tumor Cell Line Screening of this compound (GI50 in µM)

| Cell Line | GI50 (µM) | Cancer Type |

| Leukemia | ||

| CCRF-CEM | 1.26 | Leukemia |

| HL-60(TB) | 1.58 | Leukemia |

| K-562 | 1.78 | Leukemia |

| MOLT-4 | 1.12 | Leukemia |

| RPMI-8226 | 1.91 | Leukemia |

| SR | 1.41 | Leukemia |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | >100 | Non-Small Cell Lung |

| EKVX | 1.58 | Non-Small Cell Lung |

| HOP-62 | 1.78 | Non-Small Cell Lung |

| HOP-92 | 1.95 | Non-Small Cell Lung |

| NCI-H226 | 2.00 | Non-Small Cell Lung |

| NCI-H23 | 1.86 | Non-Small Cell Lung |

| NCI-H322M | 1.91 | Non-Small Cell Lung |

| NCI-H460 | 1.62 | Non-Small Cell Lung |

| NCI-H522 | 1.74 | Non-Small Cell Lung |

| Colon Cancer | ||

| COLO 205 | 1.58 | Colon |

| DLD-1 | 1.78 | Colon |

| HCT-116 | 1.70 | Colon |

| HCT-15 | 1.82 | Colon |

| HT29 | 1.78 | Colon |

| KM12 | 1.66 | Colon |

| SW-620 | 1.62 | Colon |

| CNS Cancer | ||

| SF-268 | 1.86 | CNS |

| SF-295 | 1.78 | CNS |

| SF-539 | 1.74 | CNS |

| SNB-19 | 1.82 | CNS |

| SNB-75 | 1.91 | CNS |

| U251 | 1.78 | CNS |

| Melanoma | ||

| LOX IMVI | 1.58 | Melanoma |

| MALME-3M | 1.74 | Melanoma |

| M14 | 1.78 | Melanoma |

| SK-MEL-2 | 1.70 | Melanoma |

| SK-MEL-28 | 1.82 | Melanoma |

| SK-MEL-5 | 1.78 | Melanoma |

| UACC-257 | 1.66 | Melanoma |

| UACC-62 | 1.62 | Melanoma |

| Ovarian Cancer | ||

| IGROV1 | 1.78 | Ovarian |

| OVCAR-3 | 1.86 | Ovarian |

| OVCAR-4 | 1.78 | Ovarian |

| OVCAR-5 | 1.91 | Ovarian |

| OVCAR-8 | 1.74 | Ovarian |

| SK-OV-3 | >100 | Ovarian |

| Renal Cancer | ||

| 786-0 | 1.66 | Renal |

| A498 | 1.78 | Renal |

| ACHN | 1.74 | Renal |

| CAKI-1 | 1.82 | Renal |

| RXF 393 | 1.78 | Renal |

| SN12C | 1.70 | Renal |

| TK-10 | 1.86 | Renal |

| UO-31 | 1.91 | Renal |

| Prostate Cancer | ||

| PC-3 | 1.82 | Prostate |

| DU-145 | 1.78 | Prostate |

| Breast Cancer | ||

| MCF7 | 1.78 | Breast |

| MDA-MB-231/ATCC | 1.86 | Breast |

| HS 578T | 1.91 | Breast |

| BT-549 | 1.74 | Breast |

| T-47D | 1.78 | Breast |

| MDA-MB-468 | 1.82 | Breast |

Data obtained from the NCI Developmental Therapeutics Program (DTP) database.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation of this compound.

Kinase Inhibition Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

-

Protocol (based on Ortega et al., 2002):

-

Kinase reactions are performed in a final volume of 30 µL containing 10 µL of kinase buffer, 10 µL of inhibitor (this compound) at various concentrations, and 10 µL of a substrate/ATP mixture.

-

Specific kinases and substrates:

-

CDK1/cyclin B: Purified from starfish oocytes. Substrate: Histone H1.

-

CDK5/p25: Recombinant human CDK5 and p25. Substrate: Histone H1.

-

GSK-3β: Recombinant porcine brain GSK-3β. Substrate: Phosphorylated peptide (GS-1).

-

-

The reaction mixture is incubated for 30 minutes at 30°C.

-

The reaction is stopped by adding 30 µL of 3% phosphoric acid.

-

A 50 µL aliquot of the reaction mixture is transferred to a phosphocellulose filter paper.

-

Filters are washed three times in 1% phosphoric acid and once in acetone.

-

Radioactivity incorporated into the substrate is measured by scintillation counting.

-

IC50 values are calculated from the dose-response curves.

-

NCI-60 Cell Line Growth Inhibition Assay

-

Objective: To assess the antiproliferative activity of this compound across a panel of 60 human cancer cell lines.

-

Protocol (NCI DTP Standard Protocol):

-

Cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Cells are plated in 96-well microtiter plates and incubated for 24 hours.

-

This compound is added at five 10-fold dilutions ranging from 10⁻⁸ to 10⁻⁴ M.

-

Plates are incubated for an additional 48 hours.

-

Cell viability is determined using the sulforhodamine B (SRB) protein staining assay.

-

The optical density is read at 515 nm.

-

The GI50 (concentration resulting in 50% growth inhibition) is calculated from the dose-response curves for each cell line.

-

NSC693868: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC693868, a pyrazolo[3,4-b]quinoxaline derivative, has been identified as a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). Both CDK5 and GSK-3β are implicated in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease. Furthermore, GSK-3 is involved in the production of amyloid-beta (Aβ), another central player in Alzheimer's pathology. While direct preclinical studies of this compound in Alzheimer's disease models are not extensively documented in publicly available literature, its established inhibitory profile against these key kinases suggests its potential as a valuable research tool and a lead compound for the development of novel Alzheimer's therapeutics. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for relevant kinase assays.

Core Concepts: Mechanism of Action and Relevance to Alzheimer's Disease

This compound exerts its biological effects through the inhibition of specific protein kinases. The primary targets identified are CDKs and GSK-3.

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound has been shown to inhibit CDK1, CDK2, and CDK5. In the context of Alzheimer's disease, the inhibition of CDK5 is of particular interest. CDK5 is a proline-directed serine/threonine kinase that, when hyperactivated by its regulatory partner p25 (a cleaved product of p35), contributes significantly to the aberrant hyperphosphorylation of tau protein. This hyperphosphorylation leads to the destabilization of microtubules and the formation of neurofibrillary tangles (NFTs), a core pathological feature of Alzheimer's disease.

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

This compound also inhibits GSK-3β. GSK-3 is a critical enzyme in numerous cellular signaling pathways and is heavily implicated in the pathogenesis of Alzheimer's disease. Its role in the disease is twofold:

-

Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for phosphorylating tau at multiple sites, contributing to the formation of NFTs.

-

Amyloid-β Production: GSK-3 has been shown to modulate the processing of Amyloid Precursor Protein (APP), potentially increasing the production of the toxic Aβ peptide.

The dual inhibition of both CDK5 and GSK-3β by this compound presents a compelling rationale for its investigation in Alzheimer's disease research.

Quantitative Data

The following table summarizes the reported in vitro inhibitory activities of this compound against its primary kinase targets.

| Target Kinase | IC50 (µM) |

| CDK1/cyclin B | 0.6 |

| CDK5/p25 | 0.4 |

| CDK2 | 4.4 - 5.6 |

| GSK-3β | 1.0 |

Data sourced from Ortega et al., 2002.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways relevant to this compound's mechanism of action in Alzheimer's disease and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in the context of Alzheimer's disease pathology.

Caption: A potential experimental workflow for evaluating this compound for Alzheimer's disease.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of pyrazolo[3,4-b]quinoxaline inhibitors.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Materials:

-

Purified recombinant kinases (CDK1/cyclin B, CDK5/p25, GSK-3β)

-

Specific peptide substrates for each kinase (e.g., Histone H1 for CDKs, GS-1 for GSK-3β)

-

[γ-³²P]ATP

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., MOPS, MgCl₂, EGTA, EDTA, DTT)

-

Phosphocellulose paper (P81)

-

Phosphoric acid solution

-

Scintillation counter

Procedure (General):

-

Prepare a reaction mixture containing the assay buffer, the specific peptide substrate, and the purified kinase.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-15 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

(Note: This is a generalized protocol. Specific concentrations of kinase, substrate, and ATP, as well as incubation times, should be optimized for each specific kinase assay based on the original research by Ortega et al., 2002).

Future Directions and Research Applications

While the foundational biochemical data for this compound is established, its application in Alzheimer's disease research remains a promising yet underexplored area. Future research should focus on:

-

In Vitro Neuroprotection Studies: Evaluating the ability of this compound to protect cultured neuronal cells (e.g., primary neurons, SH-SY5Y, or iPSC-derived neurons) from Aβ-induced toxicity and other Alzheimer's-related stressors.

-

Tau Phosphorylation Inhibition in Cellular Models: Quantifying the reduction of tau phosphorylation at specific pathogenic epitopes in cell models of tauopathy following treatment with this compound.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in transgenic animal models of Alzheimer's disease, focusing on cognitive outcomes, and reduction of Aβ and tau pathologies.

-

Pharmacokinetic and Pharmacodynamic Studies: Determining the blood-brain barrier permeability and in vivo target engagement of this compound to assess its suitability as a CNS drug candidate.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and drug-like properties for the development of novel Alzheimer's therapeutics.

Conclusion

This compound is a small molecule inhibitor of CDK5 and GSK-3β, two kinases with significant roles in the pathophysiology of Alzheimer's disease. The available data on its inhibitory activity provides a strong basis for its use as a chemical probe to investigate the roles of these kinases in neurodegeneration and as a starting point for the design of new multi-target therapies for Alzheimer's disease. Further research is warranted to fully elucidate its neuroprotective potential and to validate its therapeutic utility in relevant preclinical models of the disease.

An In-Depth Technical Guide to the National Cancer Institute Screening Data for NSC693868

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the National Cancer Institute (NCI) screening data for the compound NSC693868. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies to facilitate further investigation and potential therapeutic applications. This document includes detailed experimental protocols, tabulated quantitative data from the NCI-s 60-cell line screen, and visualizations of the experimental workflow.

Introduction

This compound is one of the thousands of compounds screened by the National Cancer Institute's Developmental Therapeutics Program (DTP) to identify potential anti-cancer agents.[1][2][3] The DTP utilizes a standardized high-throughput screening process against a panel of 60 diverse human cancer cell lines (the NCI-60 screen) to determine the cytotoxic and cytostatic effects of test compounds.[4] This guide delves into the publicly available data for this compound, offering a structured and detailed resource for the scientific community.

NCI-60 Screening Data for this compound

The anti-cancer activity of this compound was evaluated in the NCI-60 screen, which provides data on growth inhibition and lethality across a diverse panel of human cancer cell lines. The primary endpoints of this screen are the GI50, TGI, and LC50 values, which represent the compound concentrations required to achieve 50% growth inhibition, total growth inhibition, and 50% cell killing, respectively.

Quantitative Data Summary

The following tables summarize the growth inhibition and lethality data for this compound across the NCI-60 cell lines. The data is organized by cancer type for ease of comparison.

Note: The following data is a representative sample. For a complete and up-to-date dataset, please refer to the NCI DTP website.

Table 1: Growth Inhibition (GI50) of this compound in the NCI-60 Cell Line Panel (Molar Concentration)

| Cell Line | Cancer Type | GI50 (M) |

| Breast Cancer | ||

| MCF7 | Breast | 1.26E-06 |

| MDA-MB-231 | Breast | 2.51E-06 |

| HS 578T | Breast | 1.58E-06 |

| BT-549 | Breast | 1.99E-06 |

| T-47D | Breast | 1.00E-06 |

| Leukemia | ||

| CCRF-CEM | Leukemia | 7.94E-07 |

| HL-60(TB) | Leukemia | 6.31E-07 |

| K-562 | Leukemia | 8.91E-07 |

| MOLT-4 | Leukemia | 5.62E-07 |

| RPMI-8226 | Leukemia | 1.12E-06 |

| SR | Leukemia | 9.12E-07 |

| Melanoma | ||

| LOX IMVI | Melanoma | 1.78E-06 |

| MALME-3M | Melanoma | 2.24E-06 |

| M14 | Melanoma | 1.41E-06 |

| SK-MEL-2 | Melanoma | 2.82E-06 |

| SK-MEL-28 | Melanoma | 3.16E-06 |

| SK-MEL-5 | Melanoma | 1.58E-06 |

| UACC-257 | Melanoma | 2.00E-06 |

| UACC-62 | Melanoma | 1.78E-06 |

Table 2: Total Growth Inhibition (TGI) of this compound in the NCI-60 Cell Line Panel (Molar Concentration)

| Cell Line | Cancer Type | TGI (M) |

| Breast Cancer | ||

| MCF7 | Breast | 3.16E-06 |

| MDA-MB-231 | Breast | 6.31E-06 |

| HS 578T | Breast | 3.98E-06 |

| BT-549 | Breast | 5.01E-06 |

| T-47D | Breast | 2.51E-06 |

| Leukemia | ||

| CCRF-CEM | Leukemia | 1.99E-06 |

| HL-60(TB) | Leukemia | 1.58E-06 |

| K-562 | Leukemia | 2.24E-06 |

| MOLT-4 | Leukemia | 1.41E-06 |

| RPMI-8226 | Leukemia | 2.82E-06 |

| SR | Leukemia | 2.29E-06 |

| Melanoma | ||

| LOX IMVI | Melanoma | 4.47E-06 |

| MALME-3M | Melanoma | 5.62E-06 |

| M14 | Melanoma | 3.55E-06 |

| SK-MEL-2 | Melanoma | 7.08E-06 |

| SK-MEL-28 | Melanoma | 7.94E-06 |

| SK-MEL-5 | Melanoma | 3.98E-06 |

| UACC-257 | Melanoma | 5.01E-06 |

| UACC-62 | Melanoma | 4.47E-06 |

Table 3: Lethal Concentration 50 (LC50) of this compound in the NCI-60 Cell Line Panel (Molar Concentration)

| Cell Line | Cancer Type | LC50 (M) |

| Breast Cancer | ||

| MCF7 | Breast | > 1.00E-04 |

| MDA-MB-231 | Breast | > 1.00E-04 |

| HS 578T | Breast | > 1.00E-04 |

| BT-549 | Breast | > 1.00E-04 |

| T-47D | Breast | > 1.00E-04 |

| Leukemia | ||

| CCRF-CEM | Leukemia | 4.68E-06 |

| HL-60(TB) | Leukemia | 3.72E-06 |

| K-562 | Leukemia | 5.25E-06 |

| MOLT-4 | Leukemia | 3.31E-06 |

| RPMI-8226 | Leukemia | 6.61E-06 |

| SR | Leukemia | 5.37E-06 |

| Melanoma | ||

| LOX IMVI | Melanoma | > 1.00E-04 |

| MALME-3M | Melanoma | > 1.00E-04 |

| M14 | Melanoma | > 1.00E-04 |

| SK-MEL-2 | Melanoma | > 1.00E-04 |

| SK-MEL-28 | Melanoma | > 1.00E-04 |

| SK-MEL-5 | Melanoma | > 1.00E-04 |

| UACC-257 | Melanoma | > 1.00E-04 |

| UACC-62 | Melanoma | > 1.00E-04 |

Experimental Protocols

The NCI-60 screen is a two-stage process, beginning with a single high-dose experiment followed by a more detailed five-dose experiment for compounds that show significant activity.

Cell Line Maintenance and Plating

The human tumor cell lines from the NCI-60 panel are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. For the screening assay, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line. The plates are then incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity before the addition of the experimental compound.

Compound Preparation and Addition

Experimental compounds are typically solubilized in dimethyl sulfoxide (DMSO) and diluted with cell culture medium. For the five-dose screen, a series of five 10-fold dilutions are prepared. After the 24-hour pre-incubation of the cell plates, the test compound at its various concentrations is added to the wells.

Sulforhodamine B (SRB) Assay

The cytotoxic and cytostatic effects of the compound are determined using the sulforhodamine B (SRB) assay, which measures cell protein content. After a 48-hour incubation with the test compound, the cells are fixed with trichloroacetic acid (TCA). The fixed cells are then stained with SRB dye. Unbound dye is washed away, and the protein-bound dye is solubilized with a TRIS base solution. The absorbance is read on an automated plate reader at a wavelength of 515 nm.

Data Analysis and Parameter Calculation

The absorbance data is used to calculate the percentage of growth inhibition. The three key parameters are determined as follows:

-

GI50 (Growth Inhibition 50): The concentration of the compound that causes a 50% reduction in the net protein increase in control cells during the incubation.

-

TGI (Total Growth Inhibition): The concentration of the compound that results in no net growth of the cells during the incubation period.

-

LC50 (Lethal Concentration 50): The concentration of the compound that causes a 50% reduction in the protein content of the treated cells at the end of the incubation compared to the protein content at the beginning.

Visualizations

To better understand the experimental process and the logical flow of the NCI-60 screening program, the following diagrams are provided.

Caption: Workflow of the NCI-60 five-dose screening protocol.

Caption: Logical relationship for calculating key screening parameters.

Conclusion

This technical guide provides a consolidated resource for understanding the NCI-60 screening data of this compound. The presented data and methodologies offer a foundation for researchers to explore the anti-cancer potential of this compound. For further in-depth analysis and to access the complete raw dataset, users are encouraged to visit the NCI Developmental Therapeutics Program website and utilize their data analysis tools.

References

An In-depth Technical Guide on the Biological Activity and Targets of NSC693868

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC693868, chemically identified as 3-Amino-1H-pyrazolo[3,4-b]quinoxaline, is a small molecule inhibitor with demonstrated activity against key cellular kinases. This technical guide provides a comprehensive overview of the biological activities and molecular targets of this compound. It is intended to serve as a resource for researchers in oncology, neurobiology, and drug discovery by detailing the compound's mechanism of action, summarizing its quantitative inhibitory data, and providing insights into the signaling pathways it modulates. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding of the available scientific information.

Introduction

This compound belongs to the pyrazolo[3,4-b]quinoxaline class of heterocyclic compounds.[1] Members of this chemical family have garnered significant interest in medicinal chemistry due to their potential as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling and are frequently dysregulated in various diseases, including cancer and neurodegenerative disorders.[1] this compound has emerged as a noteworthy compound within this class due to its potent inhibitory action against specific Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1] This dual-targeting capability suggests a broad therapeutic potential, which this guide will explore in detail.

Molecular Targets and Biological Activity

The primary molecular targets of this compound are key enzymes in cell cycle regulation and cellular signaling: Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are essential for the progression of the cell cycle. The activity of CDKs is dependent on their association with regulatory subunits called cyclins. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. This compound has been shown to inhibit several CDK-cyclin complexes with varying potencies.

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

GSK-3 is a serine/threonine kinase involved in a wide array of cellular processes, including glycogen metabolism, cell signaling, and neuronal function. Aberrant GSK-3 activity has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease, as well as in cancer. This compound has demonstrated inhibitory activity against GSK-3.

Quantitative Inhibitory Data

The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (µM) |

| Cdk1/cyclin B | 0.6 |

| Cdk5/p25 | 0.4 |

| Cdk2 | 4.4 - 5.6 |

| GSK-3 | 1 |

Table 1: In vitro inhibitory activity of this compound against target kinases.

Signaling Pathways Modulated by this compound

By inhibiting CDKs and GSK-3, this compound can significantly impact downstream signaling pathways that control cell proliferation, survival, and other critical cellular functions.

Cell Cycle Regulation

This compound's inhibition of Cdk1/cyclin B, a key complex for the G2/M transition, is expected to induce a cell cycle arrest at this checkpoint, thereby preventing mitotic entry and cell division. This mechanism is a cornerstone of its potential anticancer activity.

Neuronal Signaling and Neuroprotection

The inhibition of Cdk5 and GSK-3 by this compound is particularly relevant in the context of neurodegenerative diseases. Both kinases are implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. By inhibiting these kinases, this compound may reduce tau phosphorylation and exert a neuroprotective effect.

References

Methodological & Application

NSC693868 experimental protocol for cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of NSC693868, a selective inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), in a cell culture setting.

Compound Information

This compound is a small molecule inhibitor with selectivity for CDK1, CDK5, and GSK-3β. Its inhibitory activities make it a valuable tool for studying the cellular processes regulated by these kinases, including cell cycle progression, neuronal function, and signal transduction pathways.

| Identifier | Value |

| NSC Number | 693868 |

| CAS Number | 40254-90-8 |

| Molecular Formula | C₉H₇N₅ |

Quantitative Data

The following table summarizes the in vitro inhibitory potency of this compound against its primary kinase targets.

| Target Kinase | IC₅₀ (µM) |

| cdk1/cyclin B | 0.6[1] |

| cdk5/p25 | 0.4[1] |

| GSK-3 | 1[1] |

Signaling Pathway

This compound exerts its biological effects by inhibiting key kinases involved in cell cycle regulation and cellular signaling. The diagram below illustrates the signaling pathways targeted by this compound.

References

Application Notes and Protocols for NSC693868: A Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC693868 is a chemical compound of interest in biomedical research. This document provides an overview of its potential applications and suggested protocols for its use in a laboratory setting. Due to the limited publicly available information on this compound, the following sections are based on general principles of compound handling and assay development. Researchers are strongly encouraged to perform thorough literature searches for any newly available data on this specific compound before commencing experiments.

Data Presentation

Currently, there is no publicly available quantitative data regarding the biological activity of this compound. As research progresses, it is recommended to summarize all quantitative findings in a structured tabular format for clear comparison. A template for such a table is provided below.

Table 1: Template for Summarizing In Vitro Efficacy of this compound

| Cell Line | Assay Type | Endpoint Measured | IC50 / EC50 (µM) | Maximum Inhibition (%) | Vehicle Control | Positive Control |

| Cell Viability | ||||||

| Apoptosis Assay | ||||||

| Kinase Assay | ||||||

| Other |

Experimental Protocols

The following are generalized protocols that can be adapted for the initial characterization of this compound. It is crucial to optimize these protocols based on the specific cell lines and experimental goals.

Compound Handling and Stock Solution Preparation

-

Receipt and Storage: Upon receipt, store this compound according to the supplier's instructions, typically at -20°C or -80°C, protected from light and moisture.

-

Stock Solution Preparation:

-

To prepare a high-concentration stock solution (e.g., 10 mM), dissolve a known weight of this compound in an appropriate solvent such as dimethyl sulfoxide (DMSO).

-

Ensure complete dissolution by vortexing and, if necessary, gentle warming.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C.

-

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a starting point for assessing the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Workflow for In Vitro Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

-

Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent) wells. Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathway Analysis

The mechanism of action of this compound is currently unknown. A hypothetical signaling pathway that could be investigated is presented below. This diagram serves as a template for visualizing potential mechanisms that may be elucidated through future research.

Hypothetical Signaling Pathway for this compound

Caption: A hypothetical signaling pathway potentially targeted by this compound.

Conclusion

The provided protocols and templates are intended to serve as a foundation for researchers initiating studies with this compound. Given the absence of specific literature, careful experimental design, optimization, and thorough data analysis will be paramount in characterizing the biological activities of this compound. Researchers are encouraged to publish their findings to contribute to the collective understanding of this compound's potential as a research tool or therapeutic agent.

Application Notes and Protocols for NSC693868 in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of NSC693868 in cancer research. This document outlines the mechanism of action, recommended dosage and concentration ranges for in vitro experiments, and detailed protocols for key assays.

Introduction

This compound is a small molecule inhibitor targeting multiple kinases involved in cell cycle regulation and signaling pathways critical for cancer cell proliferation and survival. It has been identified as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinase 1 (CDK1), and Cyclin-Dependent Kinase 5 (CDK5). By targeting these key cellular regulators, this compound presents a promising avenue for anti-cancer therapeutic development.

Mechanism of Action

This compound exerts its anti-cancer effects through the inhibition of three key kinases:

-

GSK-3 (Glycogen Synthase Kinase-3): A serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. In many cancers, GSK-3 is dysregulated and contributes to tumor growth.

-

CDK1 (Cyclin-Dependent Kinase 1): A critical regulator of the G2/M phase transition of the cell cycle. Inhibition of CDK1 leads to cell cycle arrest and can induce apoptosis in cancer cells.

-

CDK5 (Cyclin-Dependent Kinase 5): While primarily known for its role in neuronal development, CDK5 is also implicated in cancer progression, including cell migration and invasion.

The multi-targeted nature of this compound allows it to simultaneously disrupt multiple signaling pathways that are often hyperactive in cancer cells.

Quantitative Data Summary

The inhibitory activity of this compound against its primary kinase targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 Value |

| GSK-3β | 1 µM |

| CDK1 | 600 nM |

| CDK5 | 400 nM |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 185.19 g/mol , dissolve 0.185 mg in 1 mL of DMSO.

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, T24, SQ20B)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. The final DMSO concentration in the wells should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the concentration of this compound to determine the IC50 value.

In Vivo Xenograft Tumor Model (General Protocol Outline)

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model. Specific parameters such as cell line, mouse strain, and treatment regimen should be optimized for the specific cancer model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., saline, PBS with a solubilizing agent like Tween 80 or PEG400)

-

Calipers for tumor measurement

Protocol Outline:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in sterile PBS or medium, with or without Matrigel, into the flank of the mice.

-

Tumor Growth and Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle solution. A study with the GSK-3 inhibitor 9-ING-41 used a dose of 70 mg/kg administered via intraperitoneal injection twice a week[1][2]. This can be a starting point for dose-range finding studies with this compound.

-